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Compound of Interest

Compound Name: WY-135

Cat. No.: B15575157

This guide provides an objective comparison of Ceritinib's performance against crizotinib and
other next-generation ALK inhibitors in preclinical models of ALK-positive NSCLC, with a
particular focus on models of acquired resistance to crizotinib.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies,
comparing the potency and efficacy of Ceritinib and crizotinib.

Table 1: In Vitro Biochemical and Cellular Potency of Ceritinib vs. Crizotinib
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. IC50 . GI50
Inhibitor Target Cell Line Genotype
(nmol/L)* (nmoliL)?

EML4-ALK

Ceritinib ALK 0.2 H3122 (Crizotinib- 23+3
Naive)
EML4-ALK

Crizotinib ALK 3.9 H3122 (Crizotinib- 151 +14
Naive)
EML4-ALK

Ceritinib ALK - H2228 (Crizotinib- 53+5
Naive)
EML4-ALK

Crizotinib ALK - H2228 (Crizotinib- 313 +29
Naive)

1IC50 represents the half-maximal inhibitory concentration in a biochemical assay with

recombinant ALK protein. Ceritinib is approximately 20-fold more potent than crizotinib in

enzymatic assays[1][2]. 2GI50 represents the half-maximal growth inhibition concentration in

cell viability assays. Data is presented as mean * standard deviation[3].

Table 2: Efficacy of Ceritinib in Crizotinib-Resistant ALK-Mutant NSCLC Models
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Fold
. Crizotinib o o L
Cell Line . Ceritinib GI50 Crizotinib GI5S0 Sensitivity
Resistance .
Model . (nmoliL) (nmoliL) (Ceritinib vs.
Mutation e
Crizotinib)
EML4-ALK ~19x more
H3122 CR1 46+ 4 875 + 62
L1196M sensitive
EML4-ALK ~9x more
Ba/F3 58+7 536 + 41 N
G1269A sensitive
EML4-ALK ~10x more
Ba/F3 45+5 435 + 35 N
11171T sensitive
EML4-ALK ~10x more
Ba/F3 38+6 398 + 28 N
S1206Y sensitive
EML4-ALK
Ba/F3 >1000 >1000 Resistant to both
G1202R
EML4-ALK )
Ba/F3 >1000 >1000 Resistant to both
F1174C

This table demonstrates that Ceritinib effectively overcomes several common crizotinib
resistance mutations, including the L1196M gatekeeper mutation and G1269A.[4] However, it is
not effective against the G1202R and F1174C mutations.[1][4]

Table 3: In Vivo Efficacy of Ceritinib in NSCLC Xenograft Models
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Xenograft Treatment Dosing
Dose (mg/kg) Outcome
Model Group Schedule
H2228
L L ) Marked Tumor
(Crizotinib- Crizotinib 100 Once Daily (PO) )
Regression
Naive)
H2228
. o ) Marked Tumor
(Crizotinib- Ceritinib 25 Once Daily (PO) )
Regression
Naive)
H2228
. o ) Marked Tumor
(Crizotinib- Ceritinib 50 Once Daily (PO) )
Regression
Naive)
MGHO045
(Patient-Derived, o
L o ] Minimal Tumor
Crizotinib- Crizotinib 100 Once Daily (PO) o
. ) Growth Inhibition
Resistant with
L1196M)
MGHO045
(Patient-Derived, o
. o ) Significant Tumor
Crizotinib- Ceritinib 25 Once Daily (PO)

Resistant with
L1196M)

Growth Inhibition

In vivo studies confirm the superior potency of Ceritinib, showing that a lower dose of Ceritinib

(25 mg/kg) is more effective than a high dose of crizotinib (100 mg/kg) in controlling tumor

growth in a patient-derived crizotinib-resistant model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Biochemical ALK Kinase Inhibition Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound

against the ALK kinase domain.
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e Procedure:

o Recombinant human ALK kinase domain protein is incubated with varying concentrations
of the test compound (e.g., Ceritinib, Crizotinib) in a kinase reaction buffer.

o The kinase reaction is initiated by the addition of ATP and a synthetic peptide substrate.

o The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,
60 minutes at 30°C).

o The reaction is stopped, and the amount of phosphorylated substrate is quantified using a
luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based
method.

o IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using
non-linear regression analysis.[3]

2. Cell Viability Assay

o Objective: To determine the half-maximal growth inhibitory concentration (G150) of a
compound on cancer cell lines.

e Procedure:

o NSCLC cells (e.g., H3122, H2228) are seeded in 96-well plates at a density of 3,000-
5,000 cells per well and allowed to adhere overnight.

o The following day, the cells are treated with a serial dilution of the test compound (e.qg.,
Ceritinib) or vehicle control (DMSO) for 72 hours.

o Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which
measures intracellular ATP levels as an indicator of metabolically active cells.[1]

o Luminescence is measured using a microplate reader.

o GI50 values are calculated by normalizing the data to vehicle-treated controls and fitting to
a dose-response curve.
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3. Western Blot Analysis of ALK Signaling

o Objective: To assess the effect of ALK inhibitors on the phosphorylation status of ALK and its
downstream signaling proteins.

e Procedure:
o NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency.

o Cells are treated with various concentrations of the ALK inhibitor or vehicle for a defined
period (e.g., 6 hours).

o Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and
phosphatase inhibitors.

o Protein concentration in the lysates is determined using a BCA assay.

o Equal amounts of protein (20-30 pg) are separated by SDS-PAGE and transferred to a
PVDF membrane.

o The membrane is blocked and then incubated with primary antibodies against phospho-
ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, and total ERK. An antibody
against a housekeeping protein (e.g., GAPDH) is used as a loading control.

o The membrane is then incubated with HRP-conjugated secondary antibodies, and protein
bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

4. In Vivo Xenograft Efficacy Study
» Objective: To evaluate the anti-tumor efficacy of an ALK inhibitor in a living organism.
e Procedure:

o Immunodeficient mice (e.g., SCID beige or nu/nu mice) are subcutaneously injected with 5
X 106 NSCLC cells (e.g., H2228) resuspended in a mixture of PBS and Matrigel®.

o Tumor growth is monitored by measuring tumor dimensions with calipers every 2-3 days.
Tumor volume is calculated using the formula: Volume = (Width2 x Length) / 2.
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o When tumors reach a predetermined size (e.g., 150-200 mm3), the mice are randomized
into treatment groups (e.g., vehicle control, crizotinib, Ceritinib).

o The compounds are administered orally once daily for a specified duration (e.g., 14 days).
o Tumor volumes and body weights are recorded throughout the study.

o At the end of the study, the mice are euthanized, and the tumors are excised, weighed,
and may be used for further analysis (e.g., IHC, Western blot).[6][7]

Mandatory Visualizations

ALK Signaling Pathway and Mechanisms of Resistance
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Caption: ALK signaling pathway, crizotinib resistance, and Ceritinib's mechanism.

Experimental Workflow for Preclinical Evaluation of ALK Inhibitors
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Caption: Workflow for preclinical evaluation of novel ALK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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